molecular formula C17H20FNO B2908058 3-(2-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one CAS No. 2320664-36-4

3-(2-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one

Cat. No.: B2908058
CAS No.: 2320664-36-4
M. Wt: 273.351
InChI Key: XRRWKHKPNGOASS-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core, a bicyclic amine scaffold, substituted at the 3-position with a methylidene group (C=CH₂) and at the 8-position with a propan-1-one linker attached to a 2-fluorophenyl group. Its molecular formula is C₁₇H₁₉FNO, with a molecular weight of 284.34 g/mol (inferred from analogs in ) .

Properties

IUPAC Name

3-(2-fluorophenyl)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c1-12-10-14-7-8-15(11-12)19(14)17(20)9-6-13-4-2-3-5-16(13)18/h2-5,14-15H,1,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRWKHKPNGOASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)CCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the azabicyclo[3.2.1]octane core through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted fluorophenyl derivatives .

Scientific Research Applications

3-(2-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, altering cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The following table summarizes critical structural and physicochemical differences between the target compound and its analogs:

Compound Name Aryl Substituent Bicyclic Substituent Linker Molecular Weight (g/mol) Key Features/Applications References
Target Compound 2-fluorophenyl 3-methylidene Propan-1-one 284.34 Rigid bicyclic core, fluorinated
3-(2,6-dichlorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one 2,6-dichlorophenyl 3-methylidene Propan-1-one 324.24 Increased halogen bulk
3-(2-bromophenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (BK61965) 2-bromophenyl 3-triazolyl Propan-1-one 389.29 Heterocyclic substitution
3-(4-fluoro-3-methylphenyl)-1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one (BK61729) 4-fluoro-3-methylphenyl 3-methoxy Propan-1-one 305.39 Polar methoxy group
para-nitroazaprocin 4-nitrophenyl 3-propenyl Propan-1-one N/A Regulated psychoactive analog
1-[3-(phenylmethyl)-3,8-diazabicyclo[3.2.1]oct-8-yl]propan-1-one Benzyl 3-benzyl Propan-1-one 258.36 Dual nitrogen sites

Analysis of Substituent Effects

Aryl Group Modifications
  • Halogenated Phenyl Groups: The target compound’s 2-fluorophenyl group balances lipophilicity and electronic effects. Bromophenyl (BK61965) and nitrophenyl (para-nitroazaprocin) groups introduce larger halogens or electron-withdrawing nitro moieties, which may influence metabolic stability and CNS activity .
Bicyclic Ring Substituents
  • Methylidene vs. Heterocyclic Groups: The 3-methylidene group in the target compound introduces conformational rigidity. 3-methoxy (BK61729) increases polarity, which may enhance aqueous solubility but reduce membrane permeability .
Linker Variations
  • Propan-1-one vs. Propenyl :
    • The ketone linker in the target compound allows for hydrogen bonding, whereas the propenyl group in para-nitroazaprocin introduces planarity, possibly affecting bioavailability and receptor interaction .

Biological Activity

The compound 3-(2-fluorophenyl)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one , also known by its CAS number 2320682-49-1, is a derivative of the bicyclic structure known as azabicyclo[3.2.1]octane. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry.

  • Molecular Formula : C₁₅H₁₅FNO
  • Molecular Weight : 263.31 g/mol
  • Structure : The compound features a fluorophenyl group, a bicyclic azabicyclo structure, and a propanone moiety, which contribute to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the opioid and serotonin receptors:

  • Mu Opioid Receptor Antagonism :
    • Research indicates that compounds related to azabicyclo structures can act as antagonists at the mu-opioid receptor (MOR), which is involved in pain regulation and reward pathways in the brain .
    • This antagonistic action suggests potential applications in treating conditions associated with opioid misuse and gastrointestinal motility disorders.
  • Serotonin Receptor Modulation :
    • The compound may also exhibit activity at serotonin receptors, which are critical for mood regulation and anxiety disorders. Compounds with similar structures have been reported to act as agonists for specific serotonin receptor subtypes, particularly 5-HT4 receptors .

In Vitro Studies

Several in vitro studies have been conducted to evaluate the biological effects of similar compounds:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains, suggesting potential for development as antibiotics .

In Vivo Studies

In vivo studies have demonstrated:

  • Analgesic Effects : Animal models treated with azabicyclo derivatives exhibited reduced pain sensitivity, indicating analgesic properties that may be beneficial in pain management therapies .

Case Studies

  • Case Study on Opioid Receptor Interaction :
    • A study demonstrated that a related azabicyclo compound significantly inhibited morphine-induced analgesia in rodents, suggesting its potential as an opioid antagonist .
  • Case Study on Serotonin Modulation :
    • Another study reported that a structurally similar compound enhanced gastrointestinal motility in animal models by acting as a 5-HT4 receptor agonist, indicating therapeutic potential for gastrointestinal disorders .

Data Tables

Property Value
Molecular Weight263.31 g/mol
LogP2.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3
Biological Activity Effect
Mu Opioid Receptor AntagonismPain relief
Serotonin Receptor AgonismMood enhancement
Antimicrobial ActivityBacterial inhibition

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